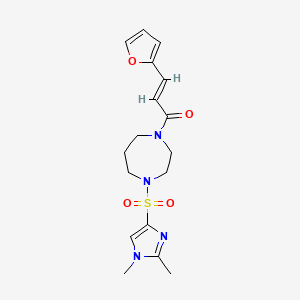

![molecular formula C22H23N5O2 B2976377 N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide CAS No. 1251552-39-2](/img/structure/B2976377.png)

N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

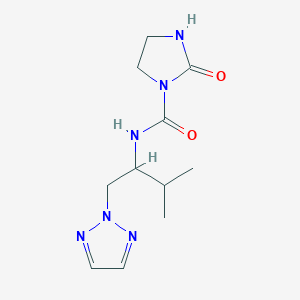

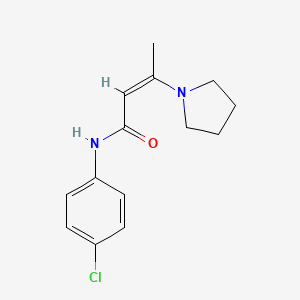

The compound “N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroisoquinoline ring, an imidazole ring, and a pyridine ring . The molecule has a molecular formula of C22H23N5O2 and a molecular weight of 389.459.

Molecular Structure Analysis

The molecule contains several heterocyclic rings, including a 3,4-dihydroisoquinoline ring, an imidazole ring, and a pyridine ring . These rings are fused together in a complex arrangement. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines showcases the chemical's role in forming complex molecules through a one-pot three-component reaction, utilizing catalytic amounts of superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid in ethanol (Maleki, 2014). Similarly, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation emphasizes the adaptability of these processes under different conditions (Mohan et al., 2013).

Solid Phase Synthesis

The preparation of tetrahydroisoquinolines and tetrahydroimidazopyridines on a solid support opens new pathways for the synthesis of pharmacologically relevant compounds, highlighting the potential for high-throughput production (Hutchins & Chapman, 1996).

Pharmacological Applications

The derivative's role in creating potent and selective histamine-3 receptor antagonists underlines its significance in developing new therapeutic agents. These compounds have shown promising pharmacokinetic properties and favorable in vivo profiles, indicating their potential in treating various disorders (Zhou et al., 2012).

Novel Synthesis Approaches

Efficient protocols for synthesizing imidazo and triazolopyridines from dithioesters, utilizing T3P–DMSO mediated desulfurative cyclization, showcase innovative methods for constructing complex molecules with potential biological activities (Ramesha et al., 2016).

Antipsychotic Agent Development

The study of heterocyclic carboxamides as potential antipsychotic agents, with evaluations of their binding to various receptors and in vivo abilities to antagonize specific responses, illustrates the ongoing search for more effective and side-effect-free psychiatric medications (Norman et al., 1996).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the action potentials in neurons.

Mode of Action

The compound can affect the opening of, or otherwise modulate, voltage-gated potassium channels . This modulation can alter the flow of potassium ions across the cell membrane, which can influence the excitability of neurons.

Pharmacokinetics

Similar compounds based on the 1,2,3,4-tetrahydroisoquinoline scaffold have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Result of Action

The modulation of voltage-gated potassium channels by this compound can have various molecular and cellular effects. For instance, it can alter the excitability of neurons, which can influence various neurological processes. This could potentially be used for the treatment and prevention of diseases and disorders which are affected by the activation or modulation of potassium ion channels .

properties

IUPAC Name |

N-[6-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazol-1-yl]pyridin-3-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-15(2)21(28)25-18-7-8-20(23-11-18)27-13-19(24-14-27)22(29)26-10-9-16-5-3-4-6-17(16)12-26/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVDFYBNIKGBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

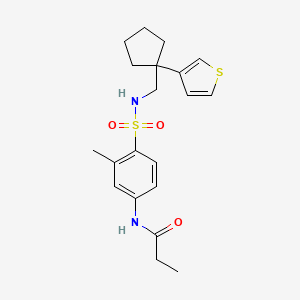

![N-(4-fluorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2976307.png)

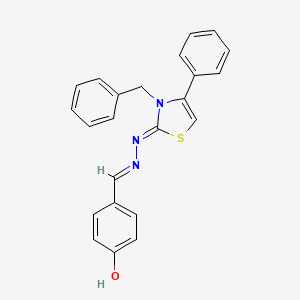

![4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2976310.png)

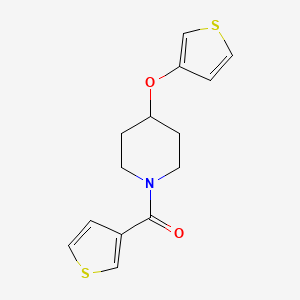

![4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2976311.png)

![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)